molecular formula C7H15NO2 B6603833 2-amino-3,3-dimethylpentanoic acid CAS No. 5632-92-8

2-amino-3,3-dimethylpentanoic acid

Cat. No. B6603833
CAS RN: 5632-92-8
M. Wt: 145.20 g/mol
InChI Key: AQIFZAKDNFZWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,3-dimethylpentanoic acid, also known as 2-Amino-3-methylbutanoic acid or α-Aminoisobutyric acid (AIB), is an essential amino acid found in the human body. It has a wide range of biological functions and is involved in numerous metabolic pathways. AIB is an important component of many proteins and is a precursor to a number of neurotransmitters. AIB has been studied extensively and has been found to have a number of medical applications, including the treatment of metabolic disorders and neurological disorders.

Scientific Research Applications

Meteoritic Amino Acids

2-Amino-3,3-dimethylpentanoic acid has been studied in the context of meteoritic amino acids. Analysis of meteorites, such as the Murchison meteorite, revealed that this amino acid, among others, exhibits an excess of the L enantiomer. These findings suggest an asymmetric influence on organic chemical evolution predating the origin of life (Cronin & Pizzarello, 1997).

Peptide Research

Research on peptides containing non-coded amino acids with bulky side chains has focused on 2-amino-3,3-dimethylpentanoic acid. This research aims to understand the relationship between the structure of these peptides and their physical and biological characteristics (Pospíšek & Bláha, 1987).

Synthesis of β,β,β-Trialkyl α-Amino Acids

The amino acid has been involved in studies concerning the synthesis of protected β,β,β-trialkyl α-amino acids, which are important in various biochemical processes (Barker et al., 1992).

Genetically Encoded Fluorescent Amino Acids

Innovative research has genetically encoded this amino acid as a fluorophore in proteins, aiding in the study of protein structure and dynamics both in vitro and in vivo (Summerer et al., 2006).

properties

IUPAC Name

2-amino-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIFZAKDNFZWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3-dimethylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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